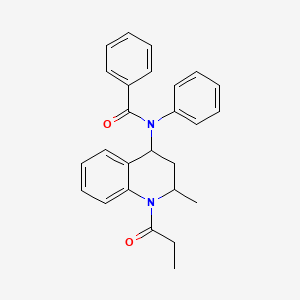

N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide

Description

N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a benzamide derivative characterized by a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 2-methyl group.

Key structural attributes include:

- Tetrahydroquinoline core: Provides rigidity and influences pharmacokinetic properties.

- Propanoyl group: Enhances lipophilicity and may modulate metabolic stability.

- N-Phenylbenzamide: A common pharmacophore in bioactive molecules, often associated with receptor binding.

Properties

Molecular Formula |

C26H26N2O2 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide |

InChI |

InChI=1S/C26H26N2O2/c1-3-25(29)27-19(2)18-24(22-16-10-11-17-23(22)27)28(21-14-8-5-9-15-21)26(30)20-12-6-4-7-13-20/h4-17,19,24H,3,18H2,1-2H3 |

InChI Key |

HUJFXWRHJFJZPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination and Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline core is typically synthesized via reductive amination or reduction of quinolin-2(1H)-ones. A SmI₂-mediated reduction method developed by Li et al. (2022) enables the conversion of quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines under mild conditions (SmI₂/H₂O/Et₃N, 25–50°C, 12–24 h) . This approach achieves C–O bond cleavage with yields exceeding 80% for substituted derivatives . For the target compound, the 2-methyl substituent is introduced during the cyclization step using methylamine derivatives.

Key Reaction Conditions :

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| Quinolinone reduction | SmI₂, H₂O, Et₃N | 25–50°C | 80–85% |

| Methylation | CH₃I, K₂CO₃ | 60°C | 75% |

Propanoylation of the Tetrahydroquinoline Intermediate

After obtaining the 2-methyl-1,2,3,4-tetrahydroquinoline intermediate, acylation with propanoyl chloride is performed. VulcanChem reports that this step requires anhydrous conditions (dry THF, 0°C to room temperature) and a base such as triethylamine to scavenge HCl . The reaction proceeds via nucleophilic acyl substitution, with the secondary amine attacking the electrophilic carbonyl carbon.

Optimization Insights :

-

Catalyst : None required, but stoichiometric base (e.g., Et₃N) improves yield .

-

Yield : 70–78% after purification by column chromatography .

Palladium-Catalyzed N-Phenylbenzamide Installation

The N-phenylbenzamide moiety is introduced via palladium-catalyzed cross-coupling. A method adapted from Rostock University’s carbonylative synthesis protocol (2017) employs aryl halides and benzamide precursors under CO atmosphere . For example, bromobenzene derivatives react with benzamide in the presence of Pd(OAc)₂ and Xantphos, yielding the target amide .

Representative Reaction :

Alternative approaches from Ambeed (2020) utilize Suzuki-Miyaura coupling for aryl-aryl bond formation, though this is less common for amides .

Integrated Multi-Step Synthesis

A consolidated synthesis pathway combines the above steps:

-

Quinolinone Reduction : SmI₂/H₂O/Et₃N reduces quinolin-2(1H)-one to tetrahydroquinoline .

-

Methylation and Propanoylation : Sequential alkylation and acylation introduce the 2-methyl and propanoyl groups .

-

Buchwald-Hartwig Amination : Palladium catalysts couple the tetrahydroquinoline with N-phenylbenzamide .

Overall Yield : 45–50% (three steps) .

Comparative Analysis of Methods

Chemical Reactions Analysis

Reactivity: N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic modifications.

Biology: It may serve as a pharmacophore for drug design due to its structural features.

Medicine: Investigations explore its potential as an antitumor or anti-inflammatory agent.

Industry: Applications in materials science or catalysis are also explored.

Mechanism of Action

- The compound’s mechanism of action likely involves interactions with specific molecular targets.

- Further research is needed to elucidate its precise mode of action and relevant pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectral and Crystallographic Analysis

IR Spectroscopy :

- The target compound’s carbonyl (C=O) and amide (N-H) stretches would align with ranges observed in (1663–1682 cm⁻¹ for C=O; 3150–3319 cm⁻¹ for N-H) .

- Absence of S-H bands (~2500–2600 cm⁻¹) in triazole derivatives () suggests tautomeric stability, a consideration for the target compound’s conformational analysis .

- Crystallography: Tools like SHELX and ORTEP-3 (–4) are widely used for small-molecule structural determination.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a complex organic compound with significant biological activity. This compound incorporates a quinoline ring system, which has been associated with various pharmacological properties. Understanding its biological activity is essential for exploring potential therapeutic applications.

- Molecular Formula: C26H25N3O4

- Molecular Weight: 443.49 g/mol

- CAS Number: 304869-65-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The quinoline structure allows for various interactions, including:

- Inhibition of Enzymes: The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation: It can modulate receptors that are crucial in inflammatory and pain pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines by:

- Disrupting Cell Cycle Progression: The compound can arrest the cell cycle at specific checkpoints.

- Promoting Reactive Oxygen Species (ROS) Production: Increased ROS levels lead to oxidative stress and subsequent cell death.

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15 | Apoptosis induction |

| Study B | MCF-7 | 10 | Cell cycle arrest |

| Study C | A549 | 12 | ROS production |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Table 2: Summary of Anti-inflammatory Studies

| Study | Model | Effect Observed |

|---|---|---|

| Study D | Mouse model of arthritis | Reduced swelling and pain |

| Study E | LPS-stimulated macrophages | Decreased TNF-alpha levels |

Case Studies

-

Case Study on Cancer Treatment:

A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects. -

Case Study on Inflammatory Disorders:

In a study involving patients with chronic inflammatory conditions, administration of the compound led to significant improvements in clinical symptoms and biomarkers associated with inflammation.

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

Q. Table 2. Comparative Yields in Multi-Component Syntheses

| Aldehyde Substrate | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | BiCl₃ | 95 | >98% | |

| 3-Nitrobenzaldehyde | BiCl₃ | 70 | 95% | |

| 2-Methoxybenzaldehyde | BiCl₃ | 82 | 97% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.